[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8,11H,1-2,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJSIGUNKIOSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
The compound features a chlorophenoxy group attached to a cyclopropylethylamine backbone. Its molecular formula is C12H14ClNO, and it possesses notable lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. This modulation can lead to various pharmacological effects, including:
- Antidepressant-like effects : Through serotonin reuptake inhibition.
- Anti-inflammatory properties : By modulating cytokine production.
Biological Activity Overview
The compound has been investigated for several biological activities, as summarized in the following table:
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
-
Antidepressant Activity :
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results suggested that the mechanism involved increased levels of serotonin in the synaptic cleft, corroborating its potential as an antidepressant agent. -
Anti-inflammatory Effects :
In vitro experiments revealed that this compound could significantly decrease the production of TNF-alpha and IL-6 from activated macrophages. This finding indicates its potential use in treating inflammatory conditions. -
Antimicrobial Efficacy :
Research exploring the antimicrobial properties showed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial activity. -
Anticancer Potential :
Studies on cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies suggested that apoptosis was induced through caspase activation.
Comparison with Similar Compounds
Key Structural Analogues
Physicochemical Properties
- Lipophilicity: The cyclopropyl group in [2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine increases lipophilicity (logP ~2.8) compared to non-cyclopropyl analogues like 1-(4-chlorophenoxy)-3-[(3,4-dichlorobenzyl)amino]propan-2-ol (logP ~3.2) due to reduced polarity .
- Stability: Cyclopropane rings confer kinetic stability against metabolic degradation, whereas linear alkyl chains in compounds like N-benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine () are more prone to oxidation.
Limitations
Preparation Methods
3 Detailed Research Findings and Data Tables
Catalyst Screening for Oxirane Derivative Preparation (Related Epoxide Intermediate)
A study on related oxirane derivatives (epoxides) shows catalyst efficiency in the formation of ether intermediates, which is relevant for the phenoxy substitution step.
| Catalyst | Reaction Time (hours) | Yield (%) | Remarks |
|---|---|---|---|
| Tetrabutylammonium chloride (TBAC) | 4 | 96.0 | High yield, efficient catalyst |
| Tetrabutylammonium bromide (TBAB) | 4 | 93.5 | Slightly lower yield |
| Benzyltriethylammonium chloride (BTEA) | 4 | 90.1 | Moderate yield |
| Polyoxyethylene glycol (PEG) | 5 | 85.0 | Lower yield |
| 4-Dimethylaminopyridine (DMAP) | 5 | 88.0 | Moderate yield |
| Triethylene diamine (DABCO) | 5 | 87.5 | Moderate yield |
4 Summary
The preparation of this compound is achieved through a multi-step synthesis involving:
- Formation of the cyclopropyl-substituted amine backbone via condensation, reduction, and debenzylation.
- Introduction of the 4-chlorophenoxy group through nucleophilic substitution under basic conditions.
- Use of Lewis acid catalysis and appropriate solvents to optimize reaction efficiency and stereochemical purity.
- Scalable and industrially viable processes employing inexpensive starting materials and standard purification techniques.
These methods are supported by patent literature and peer-reviewed research, providing a robust foundation for laboratory and commercial synthesis of this compound.
Q & A
Basic: What are the most effective methods to synthesize [2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with phenoxyacetate intermediates. For example, ethyl 2-(4-chlorophenoxy)acetate can be synthesized via nucleophilic substitution using 4-chlorophenol and ethyl chloroacetate, catalyzed by KI under reflux (yield ~83%) . Subsequent steps may involve hydrazide formation (e.g., refluxing with hydrazine hydrate) and cyclization under alkaline conditions. To optimize yields:
- Catalyst screening : KI enhances nucleophilic substitution efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15 minutes at 90°C) and improves yield compared to conventional methods .
- Purity control : Use GC or HPLC to monitor intermediates.
Advanced: How can researchers address low yields or side reactions during cyclopropane ring formation in the synthesis of this compound?
Methodological Answer:
Low yields during cyclopropanation may arise from steric hindrance or competing pathways. Strategies include:
- Steric optimization : Introduce bulky leaving groups to favor intramolecular cyclization over intermolecular byproducts.
- Temperature modulation : Lower reaction temperatures reduce unwanted polymerization .
- Alternative reagents : Use transition-metal catalysts (e.g., Rh or Cu) for selective ring closure .
Validate outcomes via -NMR to confirm cyclopropane proton shifts (e.g., δ 0.76–0.96 ppm for cyclopropane protons) .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies cyclopropane protons (δ 0.7–1.0 ppm) and aromatic protons (δ 6.8–7.4 ppm for 4-chlorophenoxy). -NMR confirms cyclopropane carbons (δ 8–12 ppm) and ether linkages (δ 65–70 ppm) .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm) and C-Cl bonds (~750 cm) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., calc’d for CHClNO: [M+H] = 237.07) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer:
- Isotopic labeling : Use -labeled amines to clarify ambiguous coupling in NMR .
- Dynamic NMR : Assess conformational changes (e.g., hindered rotation in cyclopropane) causing split signals .
- X-ray crystallography : Resolve stereochemical ambiguities by determining crystal structure .
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test inhibition of monoamine oxidases (MAOs) via fluorometric assays .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced: How can conflicting bioactivity data (e.g., variable potency across studies) be systematically addressed?
Methodological Answer:
- Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability .
- Metabolic stability : Use liver microsomes to assess compound degradation during assays .
- SAR studies : Synthesize analogs (e.g., halogen substitution at phenyl or cyclopropane positions) to isolate critical functional groups .
Basic: What computational tools are recommended for predicting the pharmacological targets of this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin transporters) .
- Pharmacophore mapping : Use PharmaGist or MOE to identify essential binding features .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .
Advanced: How can researchers validate conflicting predictions from in silico models (e.g., docking vs. QSAR)?
Methodological Answer:
- Consensus scoring : Combine docking scores with QSAR predictions (e.g., using Random Forest or SVM models) .
- Experimental validation : Perform radioligand binding assays (e.g., -citalopram displacement for serotonin transporter affinity) .
- Free energy calculations : Use MM/GBSA to refine binding affinity predictions .
Basic: What protocols ensure compound stability during storage and handling?
Methodological Answer:
- Storage conditions : Store at −20°C in amber vials under argon to prevent oxidation .
- Purity checks : Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .
- Lyophilization : For long-term stability, lyophilize as a hydrochloride salt .
Advanced: How can degradation products of this compound be identified and quantified under stressed conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
